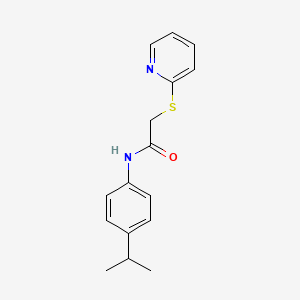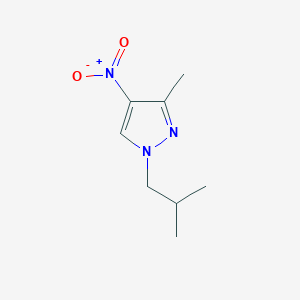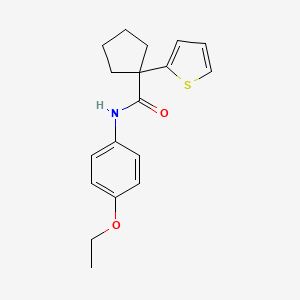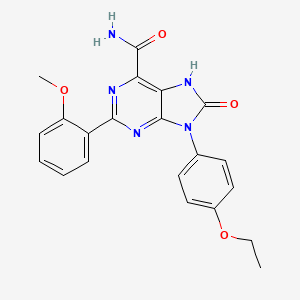
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound was first synthesized in 2006 by researchers at the University of California, San Diego, and has since been studied for its effects on various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide involves its ability to bind to the active site of PAK1 and inhibit its activity. PAK1 is a serine/threonine kinase that plays a critical role in various cellular processes, including cytoskeletal organization, cell adhesion, and cell motility. By inhibiting PAK1 activity, N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide can disrupt these processes and potentially inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to its ability to inhibit PAK1 activity and disrupt cellular processes involved in cell survival. Additionally, N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide in lab experiments is its specificity for PAK1. This allows researchers to study the effects of inhibiting PAK1 activity on various biological processes without interfering with other cellular pathways. However, one limitation of using N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide is its relatively low potency compared to other PAK1 inhibitors. This can make it more difficult to achieve significant effects in cell-based assays and animal models.
Orientations Futures
There are several potential future directions for research on N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide. One area of interest is the development of more potent PAK1 inhibitors that could potentially have greater therapeutic efficacy. Additionally, researchers are interested in exploring the potential of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, studies are ongoing to better understand the biochemical and physiological effects of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide on cancer cells and other biological processes.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide involves a multi-step process that includes the reaction of 4-isopropylphenylmagnesium bromide with 2-bromo-2'-pyridyl sulfide, followed by the reaction of the resulting product with chloroacetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide has been studied extensively for its potential as a therapeutic agent in the treatment of cancer and other diseases. It has been shown to inhibit the activity of a protein known as PAK1, which is involved in various cellular processes, including cell proliferation, migration, and survival. Studies have also suggested that N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide may have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)13-6-8-14(9-7-13)18-15(19)11-20-16-5-3-4-10-17-16/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBITUAOUZGCKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2460375.png)

![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2460383.png)
![1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate](/img/structure/B2460384.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2460386.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate](/img/structure/B2460389.png)



